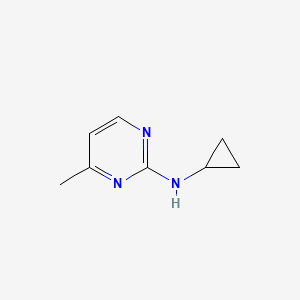

N-cyclopropyl-4-methylpyrimidin-2-amine

Description

N-cyclopropyl-4-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a cyclopropyl group attached to the amine at position 2 of the pyrimidine ring and a methyl substituent at position 4. Pyrimidin-2-amine derivatives are of significant interest in agrochemical and pharmaceutical research due to their bioactivity and structural versatility .

Properties

IUPAC Name |

N-cyclopropyl-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-5-9-8(10-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTDZPOEMSZJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methylpyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrimidine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Cyclopropyl Group Attachment: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-cyclopropyl-4-methylpyrimidin-2-amine exhibits notable antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess significant antibacterial properties. In vitro studies report minimum inhibitory concentration (MIC) values for related derivatives ranging from 3.125 to 100 mg/mL against various bacterial strains, indicating promising potential for therapeutic use in treating infections.

Pharmacological Potential

The compound has been investigated for its role as a ligand in biochemical assays, highlighting its potential therapeutic applications. Modifications in the pyridine ring of similar structures have been shown to influence solubility and selectivity against ion channels critical for cardiac safety, such as hERG (human Ether-à-go-go Related Gene) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have demonstrated that specific modifications can enhance potency and bioavailability. For instance, conformational restrictions and the introduction of polar substituents have led to significant improvements in the activity of related compounds .

Therapeutic Applications

Antiparasitic Research

this compound has been identified as a candidate in the development of treatments for parasitic infections, particularly those caused by Plasmodium species responsible for malaria. The compound's structural modifications may improve efficacy against resistant strains of these parasites, which are a major global health concern .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of compounds within this class. For example, studies have shown that certain derivatives exhibit mild to moderate toxicity at high doses but no significant neoplastic findings, indicating a favorable safety margin for further development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. Results indicated that modifications to the cyclopropyl group significantly enhanced antibacterial activity, with some derivatives achieving MIC values below 10 mg/mL against resistant strains.

Case Study 2: Pharmacological Optimization

Research focusing on the optimization of pyrimidine derivatives highlighted how specific structural changes can lead to increased potency against targeted enzymes like NAPE-PLD (N-acyl phosphatidylethanolamine phospholipase D). The most promising compound from this study exhibited nanomolar potency and favorable drug-like properties, suggesting potential clinical applications .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features, molecular formulas, and properties of N-cyclopropyl-4-methylpyrimidin-2-amine and its analogs:

Functional Group Impact on Properties

- Cyclopropyl Group : Present in all compounds, this group improves metabolic stability and resistance to oxidative degradation, making it valuable in agrochemicals like cyprodinil .

- Methoxy Group : The 4-methoxyphenyl group in the compound introduces steric hindrance and polarity, which may improve membrane permeability in drug design .

Biological Activity

N-cyclopropyl-4-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and an amine group at the 2-position. The molecular formula is , with a molecular weight of approximately 151.19 g/mol. Its unique structure contributes to its biological activity, particularly through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a ligand that can bind to metal ions, forming coordination complexes, and modulates the activity of enzymes involved in critical biological pathways. This modulation can lead to various effects, including:

- Inhibition of cancer cell proliferation

- Antimicrobial activity

- Anti-inflammatory effects

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 20 |

| K. pneumoniae | 30 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

| HeLa (cervical cancer) | 12 |

The mechanism behind its anticancer activity involves the induction of apoptosis and disruption of cell cycle progression in treated cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Case Studies

A recent study focused on the pharmacokinetics and safety profile of this compound in rodent models. The findings indicated that:

- Absorption : Rapid absorption was observed post-administration.

- Distribution : The compound distributed widely in tissues, with higher concentrations in the liver and kidneys.

- Toxicity : At high doses (200 mg/kg), mild hepatotoxicity was noted, but no significant nephrotoxicity was observed.

These results underscore the need for further studies to determine safe dosage levels for potential therapeutic use .

Q & A

Q. How to design experiments for probing cyclopropane ring strain effects on reactivity?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated cyclopropane derivatives .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to quantify strain energy contributions to reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.